Cas no 188748-63-2 (Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)-)

Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)-
- triethoxy-[4-(trifluoromethyl)phenyl]silane
- (4-trifluoromethylphenyl)triethoxysilane
- (4-trifluorophenyl)triethoxysilane
- 4-trifluoromethylphenyltriethoxysilane
- 630438_ALDRICH
- AG-E-37611
- AGN-PC-00HM59
- CTK4D9902
- p-(trifluoromethyl)phenyltriethoxysilane
- Silane, triethoxy[4-(trifluoromethyl)phenyl]-
- Silane,triethoxy[4-(trifluoromethyl)phenyl]- (9CI)
- SureCN446489
- Triethoxy[4-(trifluoromethyl)phenyl]silane
- 1-triethoxy(4-(trifluoromethyl)phenyl)
- 1-TRIETHOXYSILYL-4-TRIFLUOROMETHYLBENZE&
- TRIETHOXY(4-(TRIFLUOROMETHYL)PHENYL)SIL&
- triethoxy(4-(trifluoromethyl)phenyl)silane
- 1-TRIETHOXYSILYL-4-TRIFLUOROMETHYLBENZENE 97%
- Triethoxy[4-(trifluoromethyl)phenyl]silane, 97%
- J-012165
- Benzene, 1-(triethoxysilyl)-4-(trifluoromethyl)-
- PBTDWUVVCOLMFE-UHFFFAOYSA-N
- 188748-63-2
- DTXSID80474482
- SCHEMBL446489
- G63775
-
- インチ: InChI=1S/C13H19F3O3Si/c1-4-17-20(18-5-2,19-6-3)12-9-7-11(8-10-12)13(14,15)16/h7-10H,4-6H2,1-3H3
- InChIKey: PBTDWUVVCOLMFE-UHFFFAOYSA-N
- ほほえんだ: C(O[Si](OCC)(OCC)C1C=CC(C(F)(F)F)=CC=1)C
計算された属性
- せいみつぶんしりょう: 308.10557
- どういたいしつりょう: 308.10555548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 27.7Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.098 g/mL at 25 °C(lit.)
- ふってん: 90-91 °C0.2 mm Hg(lit.)
- フラッシュポイント: 230 °F
- 屈折率: n20/D 1.436(lit.)
- PSA: 27.69
- LogP: 2.96080
- ようかいせい: 未確定
Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T41320-1g |
Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)- |
188748-63-2 | 95% | 1g |
¥340.0 | 2024-07-18 | |
1PlusChem | 1P002HQ0-1g |
Benzene, 1-(triethoxysilyl)-4-(trifluoromethyl)- |
188748-63-2 | 95% | 1g |
$50.00 | 2023-12-19 | |
1PlusChem | 1P002HQ0-5g |
Benzene, 1-(triethoxysilyl)-4-(trifluoromethyl)- |
188748-63-2 | 95% | 5g |
$151.00 | 2024-06-17 | |
A2B Chem LLC | AB15480-250mg |
Benzene, 1-(triethoxysilyl)-4-(trifluoromethyl)- |
188748-63-2 | 95% | 250mg |
$15.00 | 2024-01-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-253745-1g |
Triethoxy[4-(trifluoromethyl)phenyl]silane, |
188748-63-2 | 1g |
¥1504.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197700A-1g |
Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)- |
188748-63-2 | 0.95 | 1g |
¥579.6 | 2024-07-23 | |
Aaron | AR002HYC-250mg |
Benzene, 1-(triethoxysilyl)-4-(trifluoromethyl)- |
188748-63-2 | 95% | 250mg |
$20.00 | 2025-02-13 | |
A2B Chem LLC | AB15480-1g |
Benzene, 1-(triethoxysilyl)-4-(trifluoromethyl)- |
188748-63-2 | 95% | 1g |
$39.00 | 2024-01-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197700A-250mg |
Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)- |
188748-63-2 | 0.95 | 250mg |
¥216.0 | 2024-07-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-253745-1 g |
Triethoxy[4-(trifluoromethyl)phenyl]silane, |
188748-63-2 | 1g |
¥1,504.00 | 2023-07-10 |
Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)- 関連文献
-
Meng-Tieh Liu,Cheng-Yu Chi,Michael Zharnikov,Yian Tai J. Mater. Chem. C 2023 11 9002
Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)-に関する追加情報
Introduction to Benzene,1-(triethoxysilyl)-4-(trifluoromethyl) (CAS No. 188748-63-2)
Benzene,1-(triethoxysilyl)-4-(trifluoromethyl) (CAS No. 188748-63-2) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various applications, particularly in the development of advanced materials and pharmaceutical intermediates. The presence of both a triethoxysilyl group and a trifluoromethyl group makes this molecule highly versatile, enabling its use in multiple synthetic pathways and industrial processes.
The triethoxysilyl group attached to the benzene ring introduces a siliceous moiety, which is particularly useful in materials science for creating organosilicon compounds. These compounds are widely employed in the synthesis of hybrid materials, coatings, and even in biomedical applications where surface modification is essential. The trifluoromethyl group, on the other hand, enhances the electronic properties of the benzene ring, making it more reactive and suitable for further functionalization. This dual functionality allows researchers to design molecules with tailored properties for specific applications.
In recent years, Benzene,1-(triethoxysilyl)-4-(trifluoromethyl) has been extensively studied for its potential in pharmaceutical development. The compound's ability to undergo various chemical transformations makes it an excellent precursor for synthesizing more complex molecules. For instance, researchers have explored its use in the preparation of novel antiviral agents and anticancer drugs. The trifluoromethyl group, known for its electron-withdrawing properties, can significantly influence the pharmacokinetic behavior of drug candidates, potentially improving their efficacy and bioavailability.
One of the most intriguing aspects of Benzene,1-(triethoxysilyl)-4-(trifluoromethyl) is its role in polymer chemistry. The integration of this compound into polymer matrices can lead to the development of advanced materials with enhanced thermal stability and mechanical strength. Such materials are particularly valuable in industries requiring high-performance components, such as aerospace and automotive sectors. Additionally, the siliceous nature of the triethoxysilyl group allows for surface modifications that can improve adhesion and compatibility with other materials.
Recent advancements in synthetic methodologies have further expanded the applications of Benzene,1-(triethoxysilyl)-4-(trifluoromethyl). Researchers have developed novel catalytic systems that facilitate efficient transformations of this compound into more complex structures. These innovations have not only streamlined the synthesis process but also opened up new avenues for drug discovery and material science research. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the benzene ring, creating molecules with enhanced biological activity.
The compound's unique electronic properties also make it a valuable tool in spectroscopic studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed insights into its molecular structure and reactivity. These analytical methods are crucial for understanding how Benzene,1-(triethoxysilyl)-4-(trifluoromethyl) behaves in different chemical environments and for optimizing its use in various applications.
In conclusion, Benzene,1-(triethoxysilyl)-4-(trifluoromethyl) (CAS No. 188748-63-2) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable a wide range of applications, from drug development to advanced material engineering. As research continues to uncover new ways to utilize this compound, its importance in modern chemistry is likely to grow even further.
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